molecular formula C13H21NO4 B13509797 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers

4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, Mixture of diastereomers

Cat. No.: B13509797
M. Wt: 255.31 g/mol
InChI Key: INVHWYFCOQZVMR-UHFFFAOYSA-N
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Description

This compound is a bicyclic organic molecule featuring a 4-azabicyclo[5.1.0]octane core modified with a tert-butoxycarbonyl (Boc) protecting group at the nitrogen atom and a carboxylic acid at the 8-position. The stereochemistry of the primary diastereomer is specified as (1R,7S,8R) . As a mixture of diastereomers, it presents challenges in separation but offers versatility in medicinal chemistry and drug design, particularly in peptide synthesis and as a scaffold for bioactive molecules. The Boc group enhances stability during synthetic steps, while the carboxylic acid enables further functionalization, such as amide bond formation or salt generation for improved solubility .

Properties

Molecular Formula

C13H21NO4

Molecular Weight

255.31 g/mol

IUPAC Name

4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-6-4-8-9(5-7-14)10(8)11(15)16/h8-10H,4-7H2,1-3H3,(H,15,16)

InChI Key

INVHWYFCOQZVMR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C2C(=O)O)CC1

Origin of Product

United States

Preparation Methods

Preparation Methods

The synthesis of this compound involves complex bicyclic ring formation and protection strategies. The literature reveals several approaches and key steps used in the preparation of such azabicyclic carboxylic acids, often involving cyclopropanation, ring closure, and protecting group manipulations.

General Synthetic Strategy

  • Starting materials : Typically, the synthesis begins with suitable azabicyclic precursors or monocyclic amines that can be cyclized.
  • Bicyclo[5.1.0]octane ring formation : This core structure is commonly formed via intramolecular cyclopropanation or ring closure reactions, often using diazo compounds or halide intermediates.
  • Introduction of the Boc protecting group : The nitrogen atom of the azabicyclic system is protected using tert-butoxycarbonyl chloride (Boc-Cl) under basic conditions to yield the Boc-protected amine.
  • Carboxylation : The carboxylic acid group at the 8-position is introduced either by oxidation of an aldehyde or alcohol precursor or by direct carboxylation strategies.

Specific Reported Methods

Cyclopropanation and Boc Protection
  • A common method involves the formation of the bicyclo[5.1.0]octane ring via cyclopropanation of a suitable azabicyclic intermediate using diazo compounds or halogenated reagents.
  • The nitrogen atom is then protected by reaction with Boc-Cl in the presence of a base such as triethylamine or sodium bicarbonate to afford the Boc-protected azabicyclic amine.
  • Subsequent oxidation or hydrolysis steps introduce the carboxylic acid functionality at the 8-position.
Diastereomeric Mixture Formation
  • The synthesis often results in a mixture of diastereomers due to the stereochemical complexity of the bicyclic system.
  • Diastereomeric ratios depend on the reaction conditions, such as temperature, solvent, and reagents used during ring closure and functional group transformations.
  • Separation and characterization of these diastereomers are typically achieved by chromatographic techniques and NMR spectroscopy.

Alternative Synthetic Routes

  • Some patents describe related bicyclic azabicyclo compounds synthesized via aziridine intermediates followed by ring expansion and functional group transformations, which could be adapted to synthesize the target compound.
  • For example, aziridine intermediates can be treated with nucleophilic reagents to open the ring and then cyclize to form bicyclic structures, followed by Boc protection and carboxylation.

Analytical Data and Characterization

Parameter Data
Molecular Formula C13H21NO4
Molecular Weight 255.31 g/mol
IUPAC Name 4-[(2-methylpropan-2-yl)oxycarbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid
CAS Number 2384955-63-7
InChI Key INVHWYFCOQZVMR-UHFFFAOYSA-N
LogP (partition coefficient) 1.27
Number of Rings 2
Hydrogen Bond Acceptors 3
Hydrogen Bond Donors 1
Rotatable Bonds 3

These parameters confirm the bicyclic nature, presence of Boc group, and carboxylic acid functionality.

Summary Table of Preparation Methods

Step Description Key Reagents/Conditions Notes
1. Azabicyclic precursor formation Starting from monocyclic amines or related intermediates Various cyclization or ring closure methods Sets bicyclic core structure
2. Cyclopropanation/ring closure Formation of bicyclo[5.1.0]octane ring Diazo compounds, halides, bases Critical for ring formation
3. Boc protection Protection of nitrogen atom Boc-Cl, base (e.g., triethylamine) Protects amine for further steps
4. Carboxylation/oxidation Introduction of carboxylic acid at 8-position Oxidants or carboxylation reagents Final functional group addition
5. Diastereomeric mixture analysis Separation and characterization of stereoisomers Chromatography, NMR Important for purity and activity

Chemical Reactions Analysis

Types of Reactions: 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects amines from unwanted reactions during synthetic processes and can be selectively removed under acidic conditions. This selective protection and deprotection mechanism allows for the stepwise construction of complex molecules .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key differences between the target compound and structurally related bicyclic or spirocyclic analogs:

CAS Number Core Structure Functional Groups Diastereomer Status Notable Features
1252572-44-3 4-azabicyclo[5.1.0]octane Boc-protected N, carboxylic acid at C8 Mixture of diastereomers High polarity due to carboxylic acid; versatile for conjugation
1250997-76-2 2-azabicyclo[2.2.2]octane Boc-protected N, methylcarbamate Single stereoisomer Larger bicyclo system (2.2.2) reduces ring strain
1439908-04-9 7-azabicyclo[2.2.1]heptane Boc-protected N, methyl group Single stereoisomer Smaller bicyclo core (2.2.1) increases steric strain
2580104-02-3 4-azabicyclo[5.1.0]octane Methyl ester at C8 Single stereoisomer (1R,7S,8R) Ester group improves lipophilicity vs. carboxylic acid
2138528-27-3 Piperidine with cyclopropyl substituent Boc-protected N, aminocyclopropyl Mixture of diastereomers Cyclopropyl introduces torsional strain and rigidity
1780952-23-9 1-azaspiro[4.4]nonane Boc-protected N, amino group Single stereoisomer Spiro architecture alters conformational flexibility

Key Comparative Insights

  • Bicyclo System Variations :

    • The 5.1.0 bicyclo system in the target compound (CAS 1252572-44-3) introduces a fused three-membered ring, generating significant angle strain compared to the 2.2.2 (CAS 1250997-76-2) or 2.2.1 (CAS 1439908-04-9) systems. This strain may enhance reactivity in ring-opening reactions .
    • Smaller bicyclo systems (e.g., 2.2.1) exhibit higher steric hindrance, limiting accessibility for nucleophilic attacks compared to the more open 5.1.0 structure .
  • Functional Group Impact: Carboxylic acid (target compound) vs. methyl ester (CAS 2580104-02-3): The carboxylic acid increases hydrophilicity and enables ionic interactions, whereas the ester improves membrane permeability but requires hydrolysis for activation . Amino-substituted analogs (e.g., CAS 2138528-27-3) prioritize hydrogen-bonding interactions, making them suitable for targeting enzyme active sites, unlike the carboxylic acid’s role in metal chelation or salt formation .
  • Diastereomer Complexity :

    • Mixtures of diastereomers (e.g., target compound and CAS 2138528-27-3) complicate purification but are advantageous in diversity-oriented synthesis for generating libraries of bioactive molecules .
  • Spiro vs. Bicyclic Systems: Spiro compounds like 1-azaspiro[4.4]nonane (CAS 1780952-23-9) exhibit restricted rotation, leading to distinct conformational preferences compared to fused bicyclic systems. This rigidity can enhance binding selectivity in receptor-ligand interactions .

Biological Activity

4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, a compound with the CAS number 2384955-63-7, is a bicyclic structure that has garnered interest in pharmaceutical research due to its potential biological activities. This compound exists as a mixture of diastereomers, which can exhibit different biological properties and interactions within biological systems.

The molecular formula of this compound is C₁₃H₂₁NO₄, with a molecular weight of 255.31 g/mol. Key predicted physical properties include:

PropertyValue
Boiling Point378.8 ± 25.0 °C
Density1.226 ± 0.06 g/cm³
pKa4.71 ± 0.20

These properties suggest that the compound may have stability under various conditions, which is crucial for its application in biological systems .

The biological activity of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid has not been extensively documented in the literature; however, its structural features suggest potential interactions with various biological targets. Compounds with similar bicyclic structures often interact with neurotransmitter receptors and enzymes involved in metabolic pathways.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of bicyclic compounds have shown effectiveness against pathogens such as Staphylococcus aureus . The specific diastereomers of this compound may also demonstrate varied efficacy against different bacterial strains.

Case Studies and Research Findings

  • Antimicrobial Studies : In studies involving related bicyclic compounds, significant antibacterial activity was observed, with minimum inhibitory concentrations (MICs) indicating effectiveness against resistant strains of bacteria . Future studies should focus on isolating and testing the individual diastereomers of this compound to evaluate their specific antimicrobial properties.
  • Neuroprotective Potential : Similar azabicyclo compounds have been implicated in neuroprotective mechanisms, potentially through modulation of neurotransmitter systems or inhibition of neurotoxic pathways . The exploration of this compound's effects on neuronal cells could provide insights into its therapeutic potential for neurodegenerative diseases.
  • Enzyme Inhibition : Compounds related to this structure have been studied for their ability to inhibit specific enzymes involved in metabolic pathways, including caspases implicated in apoptosis . Investigating whether this compound exhibits similar enzyme inhibition could reveal additional therapeutic applications.

Future Research Directions

To fully elucidate the biological activity of 4-[(tert-butoxy)carbonyl]-4-azabicyclo[5.1.0]octane-8-carboxylic acid, several research avenues are recommended:

  • Isolation and Characterization : Detailed studies should be conducted to isolate each diastereomer and characterize their individual biological activities.
  • In Vivo Studies : Conducting animal model studies would help assess the pharmacokinetics and pharmacodynamics of this compound.
  • Mechanistic Studies : Investigating the molecular mechanisms by which this compound interacts with cellular targets will be crucial for understanding its therapeutic potential.

Q & A

Basic Research Questions

Q. How can the diastereomeric ratio of this compound be accurately determined?

  • Methodological Answer: Use high-resolution nuclear magnetic resonance (NMR) spectroscopy, focusing on proton splitting patterns in the bicyclic or tert-butoxycarbonyl (Boc) regions. For quantitative analysis, integrate peaks corresponding to distinct diastereomers. Chiral HPLC with a polar stationary phase (e.g., cellulose-based columns) can resolve diastereomers, with retention time differences validated against synthetic standards .

Q. What safety protocols are critical when handling this compound in the lab?

  • Methodological Answer:

  • Inhalation/Contact: Use fume hoods and PPE (gloves, goggles). In case of exposure, rinse skin/eyes with water for ≥15 minutes and seek medical attention .
  • Spill Management: Neutralize with inert absorbents (e.g., vermiculite) and dispose as hazardous waste. Ventilate the area to avoid vapor accumulation .

Q. What synthetic routes are reported for bicyclic azabicyclo carboxylates with Boc protection?

  • Methodological Answer:

  • Key Steps: (1) Boc protection of the amine via reaction with di-tert-butyl dicarbonate (Boc anhydride) in dichloromethane. (2) Cyclization using transition-metal catalysts (e.g., Pd) or acid-mediated ring closure.
  • Example: Aza-Payne rearrangement or ring-closing metathesis to form the bicyclic core, followed by carboxylation .

Advanced Research Questions

Q. How can computational modeling optimize reaction conditions for diastereoselective synthesis?

  • Methodological Answer:

  • Approach: Density functional theory (DFT) calculations to model transition states and predict stereochemical outcomes. Compare energy barriers for diastereomer formation under varying conditions (e.g., solvent polarity, temperature).
  • Validation: Correlate computational predictions with experimental yields from kinetic studies .

Q. What analytical challenges arise in characterizing degradation products of this compound?

  • Methodological Answer:

  • Degradation Pathways: Hydrolysis of the Boc group under acidic conditions or thermal decomposition.
  • Tools: LC-MS/MS to identify fragments (e.g., m/z 57 for tert-butyl ions). Stability studies under accelerated conditions (40°C/75% RH) with periodic sampling .

Q. How do steric and electronic effects influence the reactivity of the bicyclo[5.1.0]octane core?

  • Methodological Answer:

  • Steric Effects: The bicyclic structure imposes torsional strain, affecting nucleophilic substitution rates.
  • Electronic Effects: Electron-withdrawing carboxylate groups deactivate the adjacent amine, requiring stronger bases (e.g., DBU) for deprotection.
  • Case Study: Compare reactivity with analogous bicyclo[2.2.1] or [3.2.1] systems using kinetic isotope effects (KIE) .

Data Contradictions and Resolution

Q. Conflicting reports exist on Boc deprotection efficiency. How to resolve this?

  • Methodological Answer:

  • Variables: Acid strength (TFA vs. HCl), solvent (DCM vs. dioxane), and temperature.
  • Optimization Table:
AcidSolventTemp (°C)Deprotection Yield (%)Reference
TFA (50%)DCM2592
HCl (4M)Dioxane5078
  • Resolution: Use TFA in DCM for higher yields, but validate purity via LC-MS to rule out side reactions .

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